2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid
Overview
Description
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C12H11F3O2 and its molecular weight is 244.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate in Organic Synthesis : It serves as a key intermediate in preparing cyclopropylideneacetates, used as versatile multifunctional building blocks for organic synthesis (Limbach, Dalai, & Meijere, 2004).
Use in Acid-Catalyzed Rearrangement : The compound is utilized in the acid-catalyzed rearrangement of phenylsubstituted 1,3-bishomocubanone, involving several equilibrating non-classical bicyclobutonium ions (Ogino et al., 1994).
Catalyst for Dehydrative Amidation : It's related to 2,4-Bis(trifluoromethyl)phenylboronic acid, a catalyst in dehydrative amidation between carboxylic acids and amines, useful for β-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Pharmaceutical Applications : It exhibits potent analgesic and antiadjuvant arthritis activities with excellent antipyretic properties, as explored in the synthesis and study of [(cycloalkylmethyl)phenyl]acetic acids and related compounds (Terada et al., 1984).
Antiinflammatory Activity : Substituted (2-phenoxyphenyl)acetic acids, to which this compound is related, have demonstrated antiinflammatory activity and are in therapeutic use (Atkinson et al., 1983).
Trifluoromethylation Reactions : The compound is associated with catalytic trifluoromethylation of aryl- and vinylboronic acids, proceeding under mild conditions at room temperature (Arimori & Shibata, 2015).
Electronic Effects in Organic Chemistry : The cyclopropyl group in this compound has been studied for its electronic effects, showing inductive electron-attracting behavior and a marked enhancement of electron-releasing resonance effect (Kusuyama & Ikeda, 1973).
Involvement in Complex Chemical Reactions : Acetic acid addition to certain compounds yields derivatives like 2-(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl), demonstrating the compound's role in complex organic reactions (Sakaino, 1983).
Properties
IUPAC Name |
2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)11(5-6-11)9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPIUQGLQPMHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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